![molecular formula C23H28ClNO3 B15347673 Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride CAS No. 67238-70-4](/img/structure/B15347673.png)
Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azaniumchloride is a complex organic compound with the molecular formula C23H28ClNO3 and a molecular weight of 401.926. This compound belongs to the class of chromones, which are characterized by their benzopyran-4-one structure. Chromones are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azaniumchloride typically involves multiple steps, starting with the preparation of the chromone core. One common synthetic route includes the condensation of 3-ethyl-7-methoxy-2-phenylchromen-4-one with a suitable amine under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid to facilitate the formation of the azanium chloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azaniumchloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromones or derivatives.
Scientific Research Applications
Chemistry: In chemistry, Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azaniumchloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the biological activity of chromones. It can serve as a probe to investigate the interaction of chromones with biological targets, such as enzymes and receptors.
Medicine: Medically, this compound has shown potential in the development of therapeutic agents. Its anti-inflammatory, antioxidant, and anticancer properties make it a candidate for drug development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chromone-based products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azaniumchloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chromone core is known to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Chromone: The parent compound of chromones, which lacks the ethyl and methoxy groups.
7-Methoxy-2-phenylchromen-4-one: A closely related compound without the ethyl group.
3-Ethyl-7-methoxy-2-phenylchromen-4-one: A structural isomer with a different position of the ethyl group.
Uniqueness: Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azaniumchloride is unique due to its specific substitution pattern and the presence of the azanium chloride group. These features contribute to its distinct chemical and biological properties compared to other chromones.
Properties
CAS No. |
67238-70-4 |
|---|---|
Molecular Formula |
C23H28ClNO3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-3-ethyl-7-methoxy-2-phenylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-5-17-21(25)18-13-14-20(26-4)19(15-24(6-2)7-3)23(18)27-22(17)16-11-9-8-10-12-16;/h8-14H,5-7,15H2,1-4H3;1H |
InChI Key |
LPICJSAUXHAQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2CN(CC)CC)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



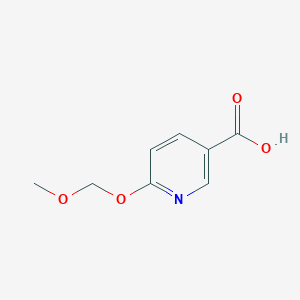
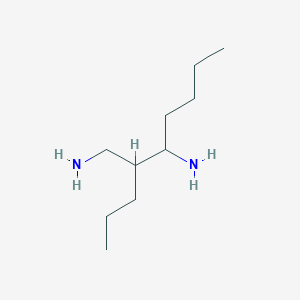

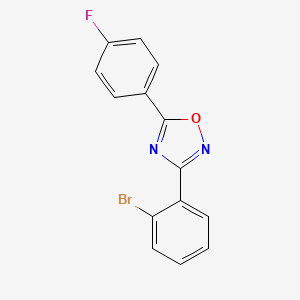
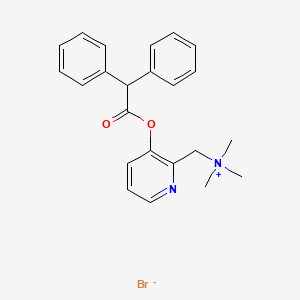
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
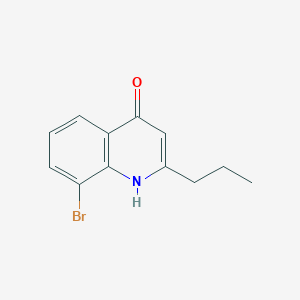
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)

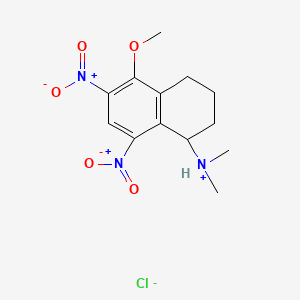

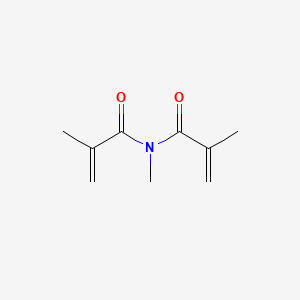
![2-(2-fluorophenyl)-5-[[3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-isoxazolyl]methyl]-5H-Imidazo[4,5-c]pyridine](/img/structure/B15347653.png)
